Tipranavir beta-D-Glucuronide-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tipranavir is a nonpeptidic protease inhibitor used in the treatment of human immunodeficiency virus (HIV) infection. It is marketed under the trade name Aptivus and is typically administered in combination with ritonavir to enhance its bioavailability. Tipranavir is particularly effective against HIV strains that are resistant to other protease inhibitors .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tipranavir involves multiple steps, starting with the preparation of the dihydropyrone ring, which serves as the central scaffold. The process includes the following steps:
Formation of the Dihydropyrone Ring: This involves the reaction of a suitable aldehyde with a ketone in the presence of a base to form the dihydropyrone ring.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced through a reaction with a sulfonyl chloride.
Final Assembly: The final steps involve coupling the dihydropyrone ring with other functional groups to complete the synthesis
Industrial Production Methods
Industrial production of Tipranavir typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is carried out in controlled environments to maintain the quality of the final product. Techniques such as high-performance liquid chromatography (HPLC) are used for purification and quality control .
Analyse Des Réactions Chimiques
Types of Reactions
Tipranavir undergoes various chemical reactions, including:
Oxidation: Tipranavir can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert Tipranavir to its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the Tipranavir molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of Tipranavir .
Applications De Recherche Scientifique
Tipranavir has a wide range of scientific research applications:
Medicine: It is primarily used in the treatment of HIV infection, especially in patients with drug-resistant strains.
Biology: Tipranavir is used in studies to understand the mechanisms of drug resistance in HIV.
Chemistry: It serves as a model compound for studying the synthesis and reactions of protease inhibitors.
Industry: Tipranavir is used in the pharmaceutical industry for the development of new antiretroviral drugs
Mécanisme D'action
Tipranavir exerts its effects by inhibiting the HIV-1 protease enzyme, which is essential for the proteolytic cleavage of viral polyprotein precursors into individual functional proteins. By binding to the active site of the protease enzyme, Tipranavir prevents the formation of mature virions, thereby inhibiting viral replication. This mechanism involves fewer hydrogen bonds compared to peptidic protease inhibitors, allowing Tipranavir to fit into the active site of the enzyme in drug-resistant HIV strains .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Lopinavir
- Atazanavir
- Darunavir
- Saquinavir
- Indinavir
Uniqueness of Tipranavir
Tipranavir is unique among protease inhibitors due to its nonpeptidic structure, which allows it to inhibit the replication of HIV strains resistant to other protease inhibitors. It also has a distinct resistance profile, making it effective in salvage therapy for patients with multidrug-resistant HIV infection .
Propriétés
Formule moléculaire |
C37H41F3N2O11S |
---|---|
Poids moléculaire |
782.8 g/mol |
Nom IUPAC |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(2R)-6-oxo-2-(2-phenylethyl)-2-(1,1,2,2-tetradeuteriopropyl)-5-[(1R)-1-[3-[[5-(trifluoromethyl)pyridin-2-yl]sulfonylamino]phenyl]propyl]-3H-pyran-4-yl]oxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C37H41F3N2O11S/c1-3-16-36(17-15-21-9-6-5-7-10-21)19-26(51-35-31(45)29(43)30(44)32(52-35)33(46)47)28(34(48)53-36)25(4-2)22-11-8-12-24(18-22)42-54(49,50)27-14-13-23(20-41-27)37(38,39)40/h5-14,18,20,25,29-32,35,42-45H,3-4,15-17,19H2,1-2H3,(H,46,47)/t25-,29+,30+,31-,32+,35-,36-/m1/s1/i3D2,16D2 |
Clé InChI |
ODSCYUCOVFARRF-UBGHSNJQSA-N |
SMILES isomérique |
[2H]C([2H])(C)C([2H])([2H])[C@]1(CC(=C(C(=O)O1)[C@H](CC)C2=CC(=CC=C2)NS(=O)(=O)C3=NC=C(C=C3)C(F)(F)F)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)CCC5=CC=CC=C5 |
SMILES canonique |
CCCC1(CC(=C(C(=O)O1)C(CC)C2=CC(=CC=C2)NS(=O)(=O)C3=NC=C(C=C3)C(F)(F)F)OC4C(C(C(C(O4)C(=O)O)O)O)O)CCC5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.